molecular formula C15H14N4O5S B11116236 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide

2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11116236
M. Wt: 362.4 g/mol
InChI Key: UTIZEQYFWHPMJC-CAOOACKPSA-N
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Description

2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a methoxy-substituted benzoyl chloride, which reacts with an appropriate amine to form the benzamide.

    Introduction of the Hydrazino Group: The benzamide is then reacted with hydrazine or a hydrazine derivative under controlled conditions.

    Addition of the Nitro-Thienyl Group: The final step involves the reaction of the intermediate with a nitro-thienyl aldehyde under conditions that favor the formation of the methylene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and hydrazino groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur at the benzamide core or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide
  • 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-pyridyl)methylene]hydrazino}-2-oxoethyl)benzamide

Uniqueness

The uniqueness of 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-N-[2-[(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C15H14N4O5S/c1-24-12-5-3-2-4-11(12)15(21)16-9-13(20)18-17-8-10-6-7-14(25-10)19(22)23/h2-8H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+

InChI Key

UTIZEQYFWHPMJC-CAOOACKPSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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